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An In-Depth Technical Guide to 3-Amino-2-chloropyridin-4-ol for Advanced Research

Authored by a Senior Application Scientist
This guide provides a detailed examination of 3-Amino-2-chloropyridin-4-ol (CAS No.

1242251-52-0), a substituted pyridine derivative of significant interest to researchers in

medicinal chemistry and drug development. Due to its trifunctional nature—possessing an

amino group, a chloro substituent, and a hydroxyl group on a pyridine scaffold—this molecule

serves as a versatile building block for synthesizing complex heterocyclic systems. This

document synthesizes available data on its properties, offers insights into its reactivity based

on established chemical principles and analogous structures, and provides practical guidance

for its use in a laboratory setting.

Section 1: Core Molecular Identity and Structure
3-Amino-2-chloropyridin-4-ol is a solid, crystalline compound under standard conditions. Its

core structure is a pyridine ring, which imparts aromaticity and specific electronic properties.

The substituents dictate its chemical behavior: the nucleophilic amino group, the electrophilic

carbon center bearing the chlorine atom (a leaving group), and the acidic pyridinol tautomer.

Molecular Structure:

Caption: Chemical structure of 3-Amino-2-chloropyridin-4-ol.
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The molecule exists in equilibrium with its pyridone tautomer, 3-amino-2-chloro-1H-pyridin-4-

one. The position of this equilibrium is influenced by the solvent environment, with polar protic

solvents favoring the pyridinol form. This tautomerism is a critical consideration in designing

synthetic reactions, as it can affect site selectivity and reactivity.

Section 2: Physicochemical and Safety Data
Quantitative data for this compound is summarized below. It is crucial to handle this chemical

with appropriate safety measures, as indicated by its hazard statements.[1]

Property Value Source

CAS Number 1242251-52-0 [1]

Molecular Formula C₅H₅ClN₂O [1]

Molecular Weight 144.56 g/mol [1]

Physical Form Solid

Boiling Point
475.2 ± 45.0 °C at 760 mmHg

(Predicted)
[1]

Storage Temperature
2-8°C, sealed in dry, keep in

dark place

Purity ≥98%

Safety and Hazard Information:
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Identifier Description Source

GHS Pictogram GHS07 (Exclamation Mark) [1]

Signal Word Warning [1]

Hazard Statements

H302: Harmful if

swallowedH317: May cause an

allergic skin reaction

[1]

Precautionary Statements

P280: Wear protective

gloves/protective clothing/eye

protection/face protection

[1]

Section 3: Spectral Characterization Profile
(Inferred)
While specific, published spectra for 3-Amino-2-chloropyridin-4-ol are not readily available,

we can infer its expected spectral characteristics based on its structure and data from

analogous compounds like 3-Amino-2-chloropyridine.[2] These inferences are vital for

researchers to confirm the identity and purity of the material after synthesis or purchase.

¹H NMR: The spectrum should display two distinct aromatic protons on the pyridine ring,

likely appearing as doublets due to ortho-coupling. The chemical shifts of the amine (NH₂)

and hydroxyl (OH) protons will be broad and variable depending on the solvent (e.g., CDCl₃,

DMSO-d₆) and concentration.

¹³C NMR: Five distinct signals are expected in the aromatic region (typically 100-160 ppm)

corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the

electronegative chlorine, nitrogen, and oxygen atoms (C2, C3, C4) will be shifted further

downfield.[2]

IR Spectroscopy: Key vibrational bands would include N-H stretching from the primary amine

(around 3300-3500 cm⁻¹), O-H stretching from the hydroxyl group (a broad band around

3200-3600 cm⁻¹), C=C and C=N stretching in the aromatic region (1500-1600 cm⁻¹), and a

C-Cl stretching band in the fingerprint region (typically 600-800 cm⁻¹).
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Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z 144. A

characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately one-third

the intensity of the M⁺ peak) would be a definitive feature.

Section 4: Synthetic Utility and Reactivity Profile
The primary value of 3-Amino-2-chloropyridin-4-ol in drug development lies in its capacity as

a versatile synthetic intermediate. Its functional groups allow for sequential, site-selective

modifications.

Reactivity of 3-Amino-2-chloropyridin-4-ol

3-Amino-2-chloropyridin-4-ol
(Starting Material)

Palladium-Catalyzed
Cross-Coupling

(e.g., Suzuki, Buchwald-Hartwig)

Site: C2-Cl

Acylation / Sulfonylation
(Amide/Sulfonamide Formation)

Site: 3-NH₂

Alkylation / Arylation
(Ether Formation)

Site: 4-OH

Aryl or Heteroaryl
Substituted Product

Complex Drug Scaffolds

N-Functionalized
Product

O-Functionalized
Product
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Caption: Potential reaction pathways for synthetic modification.

Reactions at the C2-Position (C-Cl Bond): The chlorine atom serves as an excellent leaving

group for nucleophilic aromatic substitution (SₙAr) or, more commonly, for palladium-

catalyzed cross-coupling reactions. This position is the most valuable for introducing
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molecular complexity. Reactions like Suzuki-Miyaura coupling (for C-C bond formation) or

Buchwald-Hartwig amination (for C-N bond formation) are standard protocols for

functionalizing such chloro-pyridines.[3] The choice of catalyst, ligand, and base is critical for

achieving high yields and preventing side reactions.

Reactions at the 3-Amino Group: The amino group is a strong nucleophile and can readily

undergo acylation, sulfonylation, or alkylation. Protecting this group (e.g., as a Boc-

carbamate) is often a necessary first step if subsequent reactions are planned at other sites

under conditions that are incompatible with a free amine.

Reactions at the 4-Hydroxyl Group: The hydroxyl group can be alkylated to form ethers (e.g.,

via Williamson ether synthesis) or converted to a better leaving group (e.g., a triflate) to

enable further cross-coupling reactions. Its acidity allows for deprotonation with a suitable

base to form a pyridinoxide, which can then act as a nucleophile.

The interplay of these functional groups makes this molecule a powerful scaffold for building

libraries of compounds in the drug discovery process.

Section 5: Experimental Protocol: Suzuki-Miyaura
Cross-Coupling
This section provides an authoritative, self-validating protocol for a representative reaction,

demonstrating the application of 3-Amino-2-chloropyridin-4-ol in synthesis.

Objective: To synthesize 3-amino-2-(4-methoxyphenyl)pyridin-4-ol.

Causality: The Suzuki reaction is chosen for its reliability, functional group tolerance, and

widespread use in pharmaceutical synthesis for creating C-C bonds. The palladium catalyst,

ligand (SPhos), and base (K₂CO₃) are selected to form an active catalytic cycle capable of

coupling an electron-rich boronic acid with the chloro-pyridine substrate.

1. Reagent Preparation
- Degas solvent (Dioxane/H₂O)
- Weigh reagents in inert atm.

2. Reaction Setup
- Combine substrate, boronic acid,

  base, and catalyst/ligand.

Inert Glovebox 3. Thermal Reaction
- Heat mixture to 90-100 °C

- Monitor by TLC/LC-MS

Schlenk Line
4. Workup

- Cool to RT
- Quench with water

- Extract with organic solvent

5. Purification
- Dry organic layer (Na₂SO₄)

- Concentrate in vacuo
- Purify via column chromatography

6. Characterization
- Verify structure (NMR, MS)
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Caption: Standard laboratory workflow for a Suzuki cross-coupling reaction.

Step-by-Step Methodology:

Vessel Preparation: A 25 mL Schlenk flask is flame-dried under vacuum and backfilled with

argon three times to ensure an inert atmosphere. This is critical to prevent the degradation of

the palladium catalyst.

Reagent Addition: To the flask, add 3-Amino-2-chloropyridin-4-ol (144.5 mg, 1.0 mmol), 4-

methoxyphenylboronic acid (167 mg, 1.1 mmol, 1.1 eq.), potassium carbonate (414 mg, 3.0

mmol, 3.0 eq.), and SPhos (41 mg, 0.1 mmol, 10 mol%).

Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%) with

the SPhos ligand. Add this mixture to the Schlenk flask. The pre-formation of the active

catalyst can improve reaction efficiency.

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

The water is essential for the transmetalation step of the catalytic cycle.

Reaction: The flask is sealed and the mixture is heated to 95 °C with vigorous stirring for 12-

18 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS until

the starting material is consumed.

Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate

(20 mL) and water (20 mL). The layers are separated, and the aqueous layer is extracted

twice more with ethyl acetate.

Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid

is purified by flash column chromatography on silica gel to yield the final product.

Validation: The structure and purity of the isolated product are confirmed using NMR

spectroscopy and mass spectrometry, as described in Section 3.

This robust protocol includes internal checkpoints (TLC/LC-MS monitoring) and follows best

practices for organometallic chemistry, ensuring reproducibility and high yield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1506262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

